Agomelatine

Description

Propriétés

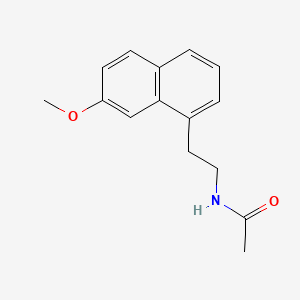

IUPAC Name |

N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYPHIXNFHFHND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057642 | |

| Record name | Agomelatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Agomelatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

~0.5 mg/ml in 1:1 EtOH:PBS (pH 7.2); ~30 mg/ml in EtOH, DMF & DMSO, 7.76e-03 g/L | |

| Record name | Agomelatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Agomelatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

138112-76-2 | |

| Record name | Agomelatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138112-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Agomelatine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138112762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agomelatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Agomelatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AGOMELATINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/137R1N49AD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Agomelatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Agomelatine's Mechanism of Action at MT1/MT2 Receptors: A Technical Guide

Executive Summary

Agomelatine is a novel antidepressant agent whose clinical efficacy is attributed to a unique pharmacological profile: it is a potent agonist at melatonergic MT1 and MT2 receptors and a neutral antagonist at the serotonin 5-HT2C receptor.[1][2] This dual mechanism distinguishes it from traditional monoamine-based antidepressants.[3][4] Agonism at MT1/MT2 receptors is crucial for its ability to resynchronize circadian rhythms, which are often disrupted in major depressive disorder.[5][6] The synergistic interplay between its melatonergic and serotonergic activities is believed to underlie its therapeutic effects on mood, anxiety, and sleep architecture.[3][7] This document provides an in-depth technical overview of agomelatine's interaction with MT1 and MT2 receptors, including its quantitative pharmacology, the associated signaling pathways, and the experimental protocols used for its characterization.

Quantitative Pharmacology of Agomelatine at Melatonin Receptors

Agomelatine demonstrates a high binding affinity for both MT1 and MT2 receptors, comparable to the endogenous ligand, melatonin.[8] Its potency as an agonist at these receptors is a cornerstone of its therapeutic action. The following tables summarize the key quantitative data from in vitro pharmacological studies.

Table 1: Agomelatine Binding Affinity at Human Melatonin Receptors

| Compound | Receptor | Affinity (Ki) | Source |

| Agomelatine | hMT1 | 0.1 nM | [9] |

| hMT2 | 0.12 nM | [9] | |

| Agomelatine | hMT1 | 0.062 nM - 0.09 nM | [10] |

| hMT2 | 0.263 nM - 0.268 nM | [10] | |

| Agomelatine | hMT1 / hMT2 | ~0.1 nM | [1] |

Note: Ki values represent the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Signaling Pathways of MT1 and MT2 Receptors

The MT1 and MT2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[11] Agonist binding by agomelatine initiates a conformational change in the receptor, leading to the activation of the associated Gi protein. This activation cascade results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[8] This signaling pathway is fundamental to the physiological effects of melatonin and agomelatine, including the regulation of circadian rhythms.[3]

Furthermore, evidence suggests the existence of heteromeric complexes of MT1 and MT2 receptors with 5-HT2C receptors.[1][11] This "crosstalk" may provide a molecular basis for the synergistic antidepressant effects observed with agomelatine, where melatonergic agonism and 5-HT2C antagonism converge on downstream cellular pathways.[1][7]

Caption: Agonist activation of MT1/MT2 receptors by agomelatine inhibits cAMP production via Gi protein.

Detailed Experimental Methodologies

The characterization of agomelatine's activity at MT1/MT2 receptors relies on standard in vitro pharmacological assays. The following sections detail the generalized protocols for these key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound (agomelatine) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[12][13]

Objective: To determine the Ki of agomelatine at MT1 and MT2 receptors.

Materials:

-

Cell membranes expressing recombinant human MT1 or MT2 receptors.[14]

-

Radioligand (e.g., 2-[¹²⁵I]-iodomelatonin).

-

Test compound (agomelatine) at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[14]

-

Wash Buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).[14]

-

Scintillation cocktail and counter.

Protocol:

-

Preparation: Thaw frozen cell membrane aliquots and resuspend in assay buffer. Prepare serial dilutions of agomelatine.[14]

-

Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of agomelatine.[12][14]

-

Equilibrium: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[14]

-

Separation: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[12]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[14]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the agomelatine concentration to generate a competition curve. Calculate the IC50 (concentration of agomelatine that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[12]

Caption: Workflow for a competitive radioligand binding assay to determine binding affinity (Ki).

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor.[15] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.[16]

Objective: To quantify agomelatine-induced G-protein activation at MT1/MT2 receptors.

Materials:

-

Cell membranes expressing MT1 or MT2 receptors.

-

Agonist (agomelatine) at various concentrations.

-

[³⁵S]GTPγS.

-

GDP.

-

Scintillation Proximity Assay (SPA) beads or filtration apparatus.

Protocol:

-

Membrane Preparation: Prepare cell membranes as described for the binding assay.

-

Incubation: In an assay plate, combine membranes, a fixed concentration of GDP, varying concentrations of agomelatine, and [³⁵S]GTPγS.[16]

-

Reaction: Incubate at room temperature for 30-60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.[16]

-

Termination & Detection:

-

Filtration Method: Terminate the assay by rapid filtration, wash the filters, and measure radioactivity as in the radioligand binding assay.[15]

-

SPA Method: Add SPA beads (e.g., wheat germ agglutinin-coated) which bind to the membranes. The proximity of the bound [³⁵S]GTPγS to the bead scintillant generates a light signal that can be measured.[16]

-

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound (basal-subtracted) against the logarithm of the agomelatine concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal effect) and Emax (maximal effect).

Caption: General workflow for a [³⁵S]GTPγS binding functional assay.

cAMP Functional Assay

This assay directly measures the functional consequence of Gi protein activation: the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.[18]

Objective: To measure the inhibitory effect of agomelatine on cAMP production.

Materials:

-

Whole cells stably or transiently expressing MT1 or MT2 receptors.[19]

-

Adenylyl cyclase stimulator (e.g., Forskolin).

-

Agonist (agomelatine) at various concentrations.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based).[19][20][21]

-

Cell lysis buffer (if required by the kit).

Protocol:

-

Cell Plating: Seed cells expressing the receptor of interest into a multi-well plate and allow them to adhere.

-

Pre-incubation: Pre-treat the cells with varying concentrations of agomelatine for a defined period.

-

Stimulation: Add a fixed concentration of an adenylyl cyclase stimulator (e.g., forskolin) to all wells (except negative controls) to induce cAMP production. This creates a signal window against which inhibition can be measured.[22]

-

Incubation: Incubate for a specific time to allow for cAMP accumulation.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format provided by a commercial kit (e.g., HTRF). In this format, cAMP produced by the cells competes with a labeled cAMP analog for a limited number of specific antibodies. The resulting signal is inversely proportional to the amount of cAMP in the sample.[18][20][21]

-

Data Analysis: Plot the measured signal (or calculated cAMP concentration) against the logarithm of the agomelatine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration causing 50% inhibition of the forskolin-stimulated response).

Caption: Workflow for a whole-cell cAMP assay to measure Gi-mediated inhibition.

Conclusion

Agomelatine's mechanism of action is firmly rooted in its potent agonism at both MT1 and MT2 receptors. This activity, quantified by high binding affinities (Ki in the sub-nanomolar range) and functional engagement of the Gi signaling pathway, leads to the inhibition of cAMP production. This primary mechanism is critical for its chronobiotic effects, which contribute significantly to its overall antidepressant profile. The potential for synergistic interactions with its 5-HT2C antagonist properties at a receptor-heteromer level presents an exciting area for further research. The experimental protocols detailed herein represent the standard methodologies employed to elucidate and quantify the melatonergic component of agomelatine's unique pharmacology.

References

- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychscenehub.com [psychscenehub.com]

- 4. Melatonin Receptor Agonist Agomelatine: A New Drug for Treating U...: Ingenta Connect [ingentaconnect.com]

- 5. psychiatryonline.org [psychiatryonline.org]

- 6. Agomelatine: a novel mechanism of antidepressant action involving the melatonergic and the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergistic mechanisms involved in the antidepressant effects of agomelatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. apexbt.com [apexbt.com]

- 11. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. resources.revvity.com [resources.revvity.com]

- 22. resources.revvity.com [resources.revvity.com]

Synergistic Action of Melatonergic Agonism and 5-HT2C Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate interplay between the melatonergic and serotonergic systems presents a compelling therapeutic avenue for mood and anxiety disorders. This technical guide delves into the synergistic mechanism of action arising from the simultaneous agonism of melatonin MT1/MT2 receptors and antagonism of the serotonin 5-HT2C receptor. This dual action, exemplified by the novel antidepressant agomelatine, offers a unique pharmacological profile that extends beyond traditional monoaminergic modulation. This document provides a comprehensive overview of the underlying signaling pathways, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this synergistic relationship. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating next-generation therapies for neuropsychiatric disorders.

Introduction

Major depressive disorder (MDD) and generalized anxiety disorder (GAD) are complex psychiatric conditions characterized by a wide range of debilitating symptoms. While traditional antidepressants, primarily targeting monoamine reuptake, have been the cornerstone of treatment, a significant portion of patients exhibit inadequate response or experience limiting side effects. This has spurred the exploration of novel mechanisms of action. One such innovative approach involves the concurrent modulation of the melatonergic and serotonergic systems.

Agomelatine, an antidepressant with a distinct mechanism of action, serves as a prime example of this strategy.[1] It acts as a potent agonist at melatonergic MT1 and MT2 receptors and as an antagonist at the serotonin 5-HT2C receptor.[2][3] This dual pharmacology is believed to underpin its clinical efficacy, which is comparable to established antidepressants but with a favorable side-effect profile, particularly concerning sleep architecture and sexual function.[4][5] The synergistic interplay between these two receptor systems leads to a cascade of downstream effects, including the resynchronization of disrupted circadian rhythms and an increase in dopamine and norepinephrine levels in the prefrontal cortex.[1][4]

This guide will provide an in-depth exploration of the scientific principles governing this synergistic action, supported by quantitative data and detailed experimental methodologies to facilitate further research and development in this promising area of psychopharmacology.

Signaling Pathways

The therapeutic effects of combined melatonergic agonism and 5-HT2C antagonism are rooted in the convergence of their respective intracellular signaling cascades.

Melatonergic (MT1/MT2) Receptor Signaling

Melatonin receptors, MT1 and MT2, are G-protein coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms.[6] Activation of MT1 and MT2 receptors, primarily coupled to Gi proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.[6][7] This cascade ultimately influences the phosphorylation of the transcription factor cAMP response element-binding protein (CREB), a key regulator of neuronal plasticity and neurogenesis.[8][9] MT1 receptors can also couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway.[7]

Serotonin 5-HT2C Receptor Signaling

The 5-HT2C receptor is also a GPCR, primarily coupled to Gq/11 proteins.[10] Its activation stimulates PLC, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn activate protein kinase C (PKC) and increase intracellular calcium levels.[11][12] The 5-HT2C receptor can also couple to other G proteins, including Gi/o and G12/13, and its signaling is further diversified by RNA editing.[10][13][14] Antagonism of this receptor blocks these downstream signaling events.

Synergistic Interaction

The synergy arises from the opposing and complementary effects of these two pathways. Blockade of the constitutively active 5-HT2C receptor disinhibits the release of dopamine and norepinephrine, particularly in the frontal cortex.[15] This effect is complemented by the circadian-regulating and neuroprotective effects of melatonergic agonism. Evidence also suggests the formation of MT2/5-HT2C receptor heteromers, which exhibit unique signaling properties and may be a key substrate for the synergistic effects observed with compounds like agomelatine.[16][17]

Quantitative Data

The following tables summarize key quantitative data for compounds relevant to melatonergic and 5-HT2C receptor modulation.

Table 1: Receptor Binding Affinities (Ki / pKi)

| Compound | MT1 Ki (nM) | MT2 Ki (nM) | 5-HT2C Ki (nM) | 5-HT2C pKi | Reference(s) |

| Agomelatine (S-20098) | 0.1 | 0.12 | 631 | 6.2 | [15][18] |

| Melatonin | 0.085 | 0.263 | >10,000 | - | [19] |

| Luzindole | - | - | - | - | [15] |

| 4P-PDOT | - | - | - | - | [15] |

| SB-242084 | - | - | 1 | 9.0 | [2][6] |

| SB-206553 | - | - | 12.02 | 7.92 | [5][20] |

Note: Ki values can vary depending on the assay conditions and cell types used.

Table 2: Functional Antagonist Affinities (pA2 / pKb)

| Compound | Receptor | pA2 / pKb | Assay Type | Reference(s) |

| Agomelatine | h5-HT2C | 6.0 (pA2) | Gq/11 activation | [21] |

| Agomelatine | h5-HT2C | 6.1 (pA2) | Gi3 activation | [21] |

| Agomelatine | h5-HT2C | 6.1 (pKb) | Phosphoinositide hydrolysis | [21] |

| SB-242084 | h5-HT2C | 9.3 (pKb) | Phosphoinositide hydrolysis | [2] |

| SB-206553 | h5-HT2C | 9.0 (pKb) | Phosphoinositide hydrolysis | [5] |

Table 3: Clinical Efficacy of Agomelatine in Major Depressive Disorder (MDD)

| Study/Meta-analysis | Comparison | Primary Outcome | Result (Standardized Mean Difference) | 95% Confidence Interval | Reference(s) |

| Guaiana et al., 2013 | Agomelatine vs. Placebo | Change in HAM-D score | 0.24 | 0.12 to 0.35 | [8] |

| Huang et al., 2023 | Agomelatine vs. Placebo | Change in HAM-D-17 score | -3.66 | -4.57 to -2.74 | [22] |

HAM-D: Hamilton Depression Rating Scale

Table 4: Clinical Efficacy of Agomelatine in Generalized Anxiety Disorder (GAD)

| Study/Meta-analysis | Comparison | Primary Outcome | Result (Standardized Mean Difference) | 95% Confidence Interval | Reference(s) |

| Buoli et al., 2020 | Agomelatine vs. Placebo | Change in HAM-A score | -0.56 | -0.94 to -0.18 | [3] |

| De Berardis et al., 2021 | Agomelatine vs. Placebo | Change in HAM-A score | -6.30 (mean difference) | - | [1] |

HAM-A: Hamilton Anxiety Rating Scale

Experimental Protocols

Detailed methodologies for key preclinical and in vitro experiments are provided below to facilitate the investigation of melatonergic and 5-HT2C receptor pharmacology.

In Vivo Behavioral Assays

The EPM test is a widely used model to assess anxiety-like behavior in rodents.[13]

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[23]

-

Procedure:

-

Habituate the animal to the testing room for at least 60 minutes prior to the test.[9]

-

Place the animal in the center of the maze, facing an open arm.[24]

-

Allow the animal to explore the maze for a 5-minute session.[23]

-

Record the time spent in and the number of entries into the open and closed arms using a video tracking system.[9]

-

-

Data Analysis: Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.[24]

The FST is a common behavioral test to screen for antidepressant efficacy.[25]

-

Apparatus: A transparent cylindrical tank filled with water.[25]

-

Procedure:

-

Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.[26]

In Vitro Functional Assays

This assay measures the accumulation of IP1, a stable metabolite of IP3, to quantify the activation of Gq-coupled receptors like 5-HT2C.[4]

-

Principle: Utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to detect IP1 accumulation.[4]

-

Procedure:

-

Seed cells expressing the receptor of interest in a 384-well plate.[4]

-

Add antagonist compounds at varying concentrations.[4]

-

Stimulate with an agonist (e.g., serotonin) at an EC80 concentration.[4]

-

Lyse the cells and add HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).[27]

-

Measure the HTRF signal on a compatible plate reader.[4]

-

-

Data Analysis: Calculate IC50 values for the antagonists based on the inhibition of the agonist-induced signal.[4]

This assay measures the phosphorylation of ERK1/2, a downstream effector of many GPCR signaling pathways.[7]

-

Principle: A cell-based immunoassay, often using TR-FRET or ELISA, to detect phosphorylated ERK1/2.[28]

-

Procedure:

-

Data Analysis: Quantify the level of ERK1/2 phosphorylation relative to controls.

Conclusion

The synergistic action of melatonergic agonism and 5-HT2C antagonism represents a significant advancement in the pharmacotherapy of mood and anxiety disorders. This dual mechanism, by targeting both circadian dysregulation and monoaminergic transmission, offers a more holistic approach to treatment. The data and protocols presented in this guide provide a solid foundation for further research into this promising therapeutic strategy. Continued investigation into the nuances of MT/5-HT2C receptor interactions and the development of novel compounds with optimized synergistic profiles hold the potential to deliver more effective and better-tolerated treatments for patients suffering from these debilitating conditions.

References

- 1. Efficacy of Agomelatine 25–50 mg for the Treatment of Anxious Symptoms and Functional Impairment in Generalized Anxiety Disorder: A Meta-Analysis of Three Placebo-Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agomelatine for the Treatment of Generalized Anxiety Disorder: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bmj.com [bmj.com]

- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 10. journals.physiology.org [journals.physiology.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. protocols.io [protocols.io]

- 14. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]

- 15. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. peerj.com [peerj.com]

- 17. m.youtube.com [m.youtube.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rndsystems.com [rndsystems.com]

- 21. The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Efficacy and safety of agomelatine in the treatment of patients with depressive disorder: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 26. conductscience.com [conductscience.com]

- 27. Inositol phosphate accumulation assay [bio-protocol.org]

- 28. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]

- 29. assaygenie.com [assaygenie.com]

Agomelatine: A Comprehensive Pharmacological Profile and Receptor Binding Affinity Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Agomelatine is an atypical antidepressant with a unique pharmacological profile, distinguished by its potent agonism at melatonergic MT1 and MT2 receptors and antagonism at the serotonergic 5-HT2C receptor.[1][2] This dual mechanism of action is believed to contribute to its clinical efficacy in major depressive disorder by resynchronizing circadian rhythms and increasing dopamine and norepinephrine release in the frontal cortex.[3][4] This technical guide provides a detailed overview of agomelatine's pharmacological properties, receptor binding affinities, and the experimental methodologies used to elucidate its mechanism of action.

Pharmacological Profile

Agomelatine's primary pharmacological actions are centered on its high affinity for melatonin receptors and moderate affinity for the 5-HT2C receptor. It displays negligible affinity for other neurotransmitter receptors, ion channels, and transporters, contributing to its favorable side-effect profile compared to other classes of antidepressants.[5]

Receptor Binding Affinity

The binding affinity of agomelatine for its target receptors is typically determined through radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by agomelatine, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity.

| Receptor | Agomelatine Ki (nM) | Reference Radioligand | Tissue/Cell Line | Reference |

| Melatonin MT1 | 0.1 | [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin | Human cloned receptors expressed in HEK293 or CHO cells | [5] |

| Melatonin MT2 | 0.12 | [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin | Human cloned receptors expressed in HEK293 or CHO cells | [6] |

| Serotonin 5-HT2C | 631 | [³H]-mesulergine | Cloned human receptors | [7] |

| Serotonin 5-HT2B | 660 | Not Specified | Cloned human receptors | [5] |

Functional Activity

Agomelatine's functional activity at its target receptors is assessed through various in vitro and in vivo assays that measure the downstream consequences of receptor binding.

| Receptor | Functional Activity | Assay Type | Key Findings | Reference |

| Melatonin MT1/MT2 | Agonist | cAMP Assay | Inhibition of forskolin-stimulated cAMP production | [5] |

| Melatonin MT1/MT2 | Agonist | [³⁵S]GTPγS Binding Assay | Stimulation of [³⁵S]GTPγS binding | [8] |

| Serotonin 5-HT2C | Antagonist | Phospholipase C (PLC) Activation Assay | Inhibition of 5-HT-induced inositol phosphate accumulation | [7] |

| Serotonin 5-HT2C | Antagonist | In Vivo Microdialysis | Increased dopamine and norepinephrine release in the frontal cortex | [9] |

Signaling Pathways

The therapeutic effects of agomelatine are mediated by its modulation of distinct intracellular signaling pathways.

Melatonin Receptor (MT1/MT2) Signaling

Agomelatine's agonism at MT1 and MT2 receptors, which are coupled to inhibitory G-proteins (Gαi/o), leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Agomelatine's agonistic action on MT1/MT2 receptors.

Serotonin 5-HT2C Receptor Signaling

As an antagonist at the 5-HT2C receptor, agomelatine blocks the constitutive and serotonin-induced activation of this Gq/11 and Gi3-coupled receptor. This antagonism prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The net effect in the prefrontal cortex is a disinhibition of dopamine and norepinephrine release.

Agomelatine's antagonistic action on the 5-HT2C receptor.

Experimental Protocols

Radioligand Binding Assay for Melatonin Receptors (MT1/MT2)

This protocol outlines a competitive binding assay to determine the affinity of agomelatine for MT1 and MT2 receptors.

1. Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing human MT1 or MT2 receptors.

-

Radioligand: [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin.

-

Agomelatine hydrochloride.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates and glass fiber filters.

-

Scintillation counter and scintillation fluid.

2. Procedure:

-

Membrane Preparation: Culture and harvest cells expressing the target receptor. Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer and determine the protein concentration.[10]

-

Assay Setup: In a 96-well plate, add the following to a final volume of 250 µL:

-

150 µL of the membrane preparation.

-

50 µL of varying concentrations of unlabeled agomelatine (for competition curve) or buffer (for total binding).

-

50 µL of radioligand at a concentration near its Kd.

-

For non-specific binding, add a high concentration of unlabeled melatonin.

-

-

Incubation: Incubate the plate at 37°C for 60-120 minutes to reach equilibrium.[6][10]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[10]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform non-linear regression analysis on the competition binding data to determine the IC50 of agomelatine. Calculate the Ki value using the Cheng-Prusoff equation.[6]

Workflow for a radioligand binding assay.

Functional Assay: cAMP Measurement

This protocol describes a method to assess the agonistic activity of agomelatine at MT1/MT2 receptors by measuring its effect on intracellular cAMP levels.

1. Materials:

-

HEK293 or CHO cells expressing MT1 or MT2 receptors.

-

Forskolin.

-

Agomelatine hydrochloride.

-

cAMP assay kit (e.g., HTRF, ELISA).

2. Procedure:

-

Cell Culture: Culture cells expressing the target receptors.

-

Stimulation: Stimulate the cells with forskolin to increase basal cAMP levels.

-

Treatment: Treat the cells with different concentrations of agomelatine.

-

Incubation: Incubate for a defined period.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Perform the cAMP assay according to the manufacturer's instructions.

-

Data Analysis: Analyze the data to determine the IC50 of agomelatine for the inhibition of forskolin-stimulated cAMP production.[10]

Functional Assay: Phospholipase C (PLC) Activation for 5-HT2C Receptor

This assay measures the antagonistic effect of agomelatine on 5-HT2C receptor-mediated PLC activation.

1. Materials:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT2C receptor.

-

[³H]-myo-inositol.

-

Serotonin (5-HT).

-

Agomelatine hydrochloride.

-

LiCl.

2. Procedure:

-

Cell Culture and Labeling: Culture cells and label them overnight with [³H]-myo-inositol to incorporate it into membrane phospholipids.[11]

-

Pre-incubation: Pre-incubate the cells with LiCl to inhibit inositol monophosphatase.

-

Antagonist Treatment: Incubate the cells with varying concentrations of agomelatine.

-

Agonist Stimulation: Stimulate the cells with a fixed concentration of 5-HT.

-

Extraction: Stop the reaction and extract the inositol phosphates.

-

Quantification: Separate and quantify the accumulated [³H]-inositol phosphates using ion-exchange chromatography or a scintillation counter.

-

Data Analysis: Determine the ability of agomelatine to inhibit the 5-HT-stimulated production of inositol phosphates and calculate its pA2 or IC50 value.

Conclusion

Agomelatine's distinct pharmacological profile, characterized by its potent melatonergic agonism and 5-HT2C antagonism, underpins its unique therapeutic properties. The experimental methodologies detailed in this guide provide a framework for the continued investigation of agomelatine and the development of novel compounds with similar mechanisms of action. A thorough understanding of its receptor binding affinities and functional effects on intracellular signaling pathways is crucial for researchers and drug development professionals in the field of neuropsychopharmacology.

References

- 1. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 9. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Ligand-directed serotonin 5-HT2C receptor desensitization and sensitization - PMC [pmc.ncbi.nlm.nih.gov]

Agomelatine's Impact on Circadian Rhythm Resynchronization: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of agomelatine's effects on the resynchronization of circadian rhythms, intended for researchers, scientists, and professionals in drug development. Agomelatine, an antidepressant with a unique pharmacological profile as a melatonergic (MT1/MT2) receptor agonist and a serotonin 5-HT2C receptor antagonist, offers a distinct mechanism for correcting circadian disruptions often associated with mood disorders.[1][2][3] This document details the core signaling pathways, summarizes quantitative data from key preclinical and clinical studies, and provides comprehensive experimental protocols for assessing its chronobiotic effects.

Introduction: The Chronobiotic Hypothesis of Antidepressant Action

Disruptions in the endogenous circadian system are a hallmark of major depressive disorder (MDD).[2] These disruptions manifest as delayed sleep onset, early morning awakening, and flattened diurnal rhythms of mood and alertness.[1] The suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master pacemaker, is central to maintaining these 24-hour rhythms.[1][3] Agomelatine's therapeutic action is hypothesized to stem from its ability to directly target the SCN, resynchronizing these disrupted rhythms through a novel dual mechanism.[2][4][5] This guide explores the evidence supporting this mechanism, providing a technical overview for advanced research and development.

Mechanism of Action: A Synergistic Approach

Agomelatine's distinct pharmacological profile is central to its effects on circadian rhythm. It acts as a potent agonist at melatonin MT1 and MT2 receptors and as a neutral antagonist at serotonin 5-HT2C receptors, both of which are highly expressed in the SCN.[1][2][3]

-

Melatonergic (MT1/MT2) Agonism: Melatonin is the primary hormonal output of the circadian system, signaling darkness and promoting sleep. By mimicking melatonin at MT1 and MT2 receptors in the SCN, agomelatine can directly influence the phase of the master clock, promoting the resynchronization of sleep-wake cycles.[1][3][5] This action is crucial for its ability to phase-advance rhythms, similar to the effect of exogenous melatonin.[1]

-

5-HT2C Receptor Antagonism: Serotonin (5-HT) also modulates SCN function. The 5-HT2C receptor, when activated, can inhibit the release of key neurotransmitters. By antagonizing this receptor, agomelatine disinhibits the release of norepinephrine (NE) and dopamine (DA) in the frontal cortex.[2][5] This action is believed to contribute to its antidepressant effects and may also play a role in modulating circadian rhythms and promoting daytime alertness.[6]

The synergy between these two actions is thought to be critical; melatonergic agonism helps reset the sleep-wake cycle at night, while 5-HT2C antagonism promotes alertness and mood during the day.[1][7]

Signaling Pathways

The interaction of agomelatine with MT1/MT2 and 5-HT2C receptors in an SCN neuron initiates distinct intracellular signaling cascades. The melatonergic pathway primarily involves G-protein coupled receptors that inhibit adenylyl cyclase, whereas the 5-HT2C antagonism pathway involves blocking a separate G-protein coupled receptor system, leading to the disinhibition of downstream neurotransmitter release.

Quantitative Data from Preclinical and Clinical Studies

The chronobiotic effects of agomelatine have been quantified in both animal models and human trials. The following tables summarize key findings.

Preclinical (Rodent) Studies on Circadian Resynchronization

| Study Parameter | Animal Model | Agomelatine Dose | Key Quantitative Finding | Reference |

| Resynchronization Speed | Hamsters | Not Specified | Accelerated resynchronization by ~25% after a light/dark cycle shift. | [1] |

| Resynchronization Speed | Diurnal Rodents | 20 mg/kg/day | Accelerated resynchronization by ~30% in 6-hour or 8-hour jet-lag paradigms. | [8] |

| Phase Advance | Long-Evans Rats | 1 and 3 mg/kg (s.c.) | Induced a phase-advance and gradual shift of activity after an 8-hour phase advance of the light-dark cycle. | [1] |

| Re-entrainment Time | Long-Evans Rats | 1 mg/kg | Reduced the number of days needed to re-entrain after a 5-hour phase advance. | [1] |

| Circadian Synchronization | Rats (free-running) | ED₅₀ = 5 mg/kg (p.o.) | Dose-dependently synchronized free-running rhythms to a 24-hour period. | [1] |

| Sleep Architecture | Rats | 10 and 40 mg/kg (p.o.) | Enhanced duration of REM and slow-wave sleep (SWS) for 3 hours post-administration. | [1] |

Clinical Studies in Humans

| Study Parameter | Population | Agomelatine Dose | Key Quantitative Finding(s) | Reference |

| Dim Light Melatonin Onset (DLMO) | Young adults with depression (n=24) | 25-50 mg/day (8 weeks) | Average phase advance of 3.6 hours in DLMO. | [9][10] |

| Sleep Onset | Young adults with depression (n=24) | 25-50 mg/day (8 weeks) | Average phase advance of 28 minutes. | [9][10] |

| Total Sleep Time | Young adults with depression (n=24) | 25-50 mg/day (8 weeks) | Increased by an average of 24 minutes. | [9][10] |

| Sleep Efficiency & SWS | MDD Patients | 25-50 mg/day | Significant improvements in sleep efficiency and slow-wave sleep (SWS); resynchronized SWS to the first sleep cycle. | [11] |

| Sleep-Wake Rhythm | Delayed Sleep-Wake Phase Disorder (DSWPD) Patients | Not specified (4 weeks) | Significantly shifted the sleep-wake rhythm forward (p < .001). | [12] |

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections describe generalized protocols for key experiments cited in this guide.

Protocol: Rodent Jet-Lag Model for Circadian Resynchronization

This protocol is a generalized procedure for assessing the efficacy of a compound in accelerating re-entrainment to a shifted light-dark cycle in rodents.

Methodology Details:

-

Animal Housing: Male Long-Evans rats or Syrian hamsters are individually housed in cages equipped with running wheels within light-controlled, ventilated chambers. Food and water are available ad libitum.

-

Entrainment Phase: Animals are maintained on a standard 12-hour light:12-hour dark (LD 12:12) cycle for at least two weeks to ensure stable entrainment of their locomotor activity rhythm. Activity is continuously monitored using a data acquisition system.

-

Baseline Assessment: A stable baseline is confirmed when the onset of daily activity is consistent (±15 minutes) for 5-7 consecutive days.

-

Phase Shift: The LD cycle is abruptly shifted. For a phase advance (simulating eastward travel), the lights-off period is advanced by 6 to 8 hours.

-

Drug Administration: Immediately following the phase shift, daily administration of agomelatine (e.g., 1-50 mg/kg, i.p. or p.o.) or vehicle begins.[1][4][13] Injections are typically given at a consistent time, often shortly before the new onset of darkness.[4][13]

-

Re-entrainment Monitoring: Locomotor activity continues to be recorded. Re-entrainment is defined as the point when a stable phase relationship between activity onset and the new LD cycle is re-established for at least 5 consecutive days.

-

Data Analysis: The primary endpoint is the number of days required to achieve stable re-entrainment. This is determined by fitting a regression line to the activity onsets for the days following the shift. The slope of this line indicates the rate of re-entrainment. The number of transient cycles before re-entrainment is compared between the agomelatine and vehicle groups.

Protocol: Human Dim Light Melatonin Onset (DLMO) Assessment

This protocol outlines the standardized method for assessing the phase of the internal circadian clock in humans by measuring the onset of evening melatonin secretion.[14]

Methodology Details:

-

Participant Preparation (1 week prior): Participants maintain a fixed sleep-wake schedule (verified with actigraphy) and abstain from caffeine, alcohol, and certain medications for at least 3 days prior to the assessment.

-

In-Lab Assessment Environment: The assessment is conducted in a controlled laboratory setting with dim light conditions (<30 lux) to prevent the suppression of melatonin.[15] Participants remain in a semi-recumbent posture and are given standardized snacks and water at regular intervals.[15]

-

Saliva Sampling: Saliva samples are collected every 30 minutes, typically starting 6.5 hours before the participant's habitual bedtime and continuing until 2 hours after.[15] Samples are collected using Salivette tubes.

-

Sample Processing and Assay: Samples are immediately centrifuged and frozen at -20°C or lower until analysis. Salivary melatonin concentrations are quantified using a sensitive radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS).

-

DLMO Calculation: The DLMO is calculated as the time point at which the melatonin concentration crosses and remains above a specific threshold (e.g., 3-4 pg/mL for saliva).[14] This is typically determined by linear interpolation between the time points bracketing the threshold crossing.

-

Post-Treatment Assessment: The entire protocol is repeated after a defined treatment period (e.g., 8 weeks of nightly agomelatine administration) to quantify the phase shift in DLMO.[9] The phase advance is calculated as the difference between the baseline DLMO and the post-treatment DLMO.

Protocol: In Vitro SCN Slice Preparation and Recording

This protocol describes the preparation of acute brain slices containing the SCN for electrophysiological or molecular recording to study the direct effects of compounds on the master clock.[3][16]

Methodology Details:

-

Animal Euthanasia and Brain Extraction: A mouse or rat is anesthetized and decapitated, preferably during the subjective day (light hours) to avoid procedural phase shifts.[16] The brain is rapidly removed and submerged in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

SCN Slicing: The brain is mounted on a vibratome stage, and coronal slices (250-400 µm thickness) containing the SCN are prepared.[16] Slices are identified by the clear visibility of the bilateral SCN above the optic chiasm.

-

Slice Recovery: Slices are transferred to a recovery chamber containing oxygenated aCSF at room temperature for at least one hour before recording.

-

Recording and Perfusion: A single slice is transferred to a recording chamber on a microscope stage and is continuously perfused with oxygenated aCSF. For electrophysiological studies, patch-clamp recordings can be made from visually identified SCN neurons to measure firing rates. For molecular studies (e.g., using PER2::LUCIFERASE reporter mice), the slice can be cultured on a membrane, and bioluminescence can be recorded over several days.[3][16]

-

Pharmacological Application: Agomelatine is applied directly to the slice via the perfusion medium. Changes in neuronal firing rate or the phase of the PER2::LUCIFERASE rhythm can be measured before, during, and after drug application to determine its direct effect on SCN cellular and molecular timekeeping.

Conclusion

The evidence presented in this guide strongly supports the role of agomelatine as a chronobiotic agent capable of resynchronizing circadian rhythms. Its dual mechanism of action, targeting both MT1/MT2 and 5-HT2C receptors, provides a synergistic effect that corrects the phase delays and sleep disturbances common in depressive disorders. Quantitative data from both preclinical and clinical studies consistently demonstrate its ability to accelerate re-entrainment to new light-dark cycles and advance the phase of key circadian markers such as the dim light melatonin onset. The detailed protocols provided herein offer a foundation for further research into the nuanced effects of agomelatine and other chronobiotic compounds on the circadian system. This unique mechanism positions agomelatine as a significant therapeutic tool for conditions intrinsically linked to circadian disruption.

References

- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Slice preparation, organotypic tissue culturing and luciferase recording of clock gene activity in the suprachiasmatic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antidepressant action of agomelatine (S 20098) in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Convergence of melatonin and serotonin (5-HT) signaling at MT2/5-HT2C receptor heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Systematic, Updated Review on the Antidepressant Agomelatine Focusing on its Melatonergic Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Parallel Changes in Mood and Melatonin Rhythm Following an Adjunctive Multimodal Chronobiological Intervention With Agomelatine in People With Depression: A Proof of Concept Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Impact of the novel antidepressant agomelatine on disturbed sleep-wake cycles in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of agomelatine in the chronic mild stress model of depression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Novel Antidepressant Agomelatine Normalizes Hippocampal Neuronal Activity and Promotes Neurogenesis in Chronically Stressed Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 16. Slice Preparation, Organotypic Tissue Culturing and Luciferase Recording of Clock Gene Activity in the Suprachiasmatic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Agomelatine on Neurogenesis and Brain-Derived Neurotrophic Factor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agomelatine is a novel antidepressant distinguished by its unique pharmacological profile as a melatonergic (MT1/MT2) receptor agonist and a serotonergic 5-HT2C receptor antagonist.[1][2] This dual mechanism of action is believed to underpin its therapeutic effects, which extend beyond monoaminergic modulation to the promotion of neuroplasticity. A significant body of preclinical and clinical evidence indicates that agomelatine positively influences adult hippocampal neurogenesis and modulates the expression of key neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF). This technical guide provides an in-depth review of the current understanding of agomelatine's impact on these neurobiological processes, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Mechanism of Action

Agomelatine's therapeutic properties are attributed to a synergistic interaction between its two primary targets:

-

Melatonergic (MT1/MT2) Receptor Agonism: By acting as an agonist at MT1 and MT2 receptors, primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, agomelatine helps to resynchronize circadian rhythms that are often disrupted in depressive disorders.[3] This action is crucial for regulating the sleep-wake cycle.[3][4]

-

Serotonin (5-HT2C) Receptor Antagonism: Agomelatine acts as a neutral antagonist at 5-HT2C receptors.[2] Blockade of these receptors, which exert an inhibitory influence, leads to an increase in the release of dopamine and norepinephrine in the prefrontal cortex.[5]

This synergistic action is considered essential for its full antidepressant effect, as neither 5-HT2C antagonism nor MT1/MT2 agonism alone appears sufficient to produce the same therapeutic outcomes in animal models.[6] The interplay between these two systems is thought to trigger downstream effects that culminate in enhanced neuroplasticity and cellular resilience.[7]

Figure 1: Agomelatine's dual mechanism of action.

Impact on Adult Hippocampal Neurogenesis

Adult hippocampal neurogenesis, the process of generating new functional neurons from neural stem cells, is implicated in mood regulation and antidepressant response. Stress and depression are associated with reduced neurogenesis, while many antidepressant treatments can reverse this deficit.[1][2] Agomelatine has been shown to promote multiple stages of neurogenesis, particularly under stressful conditions.[1][8]

Data on Neurogenesis

Preclinical studies consistently demonstrate that chronic agomelatine administration enhances cell proliferation, survival, and maturation in the dentate gyrus of the hippocampus.[1][2][9] The effect is often more pronounced in animal models of stress or depression compared to non-stressed controls.[1][8]

| Parameter | Animal Model | Agomelatine Treatment | Key Findings | Reference |

| Cell Proliferation | Chronic Footshock Stress (Rats) | 40 mg/kg/day, i.p., 21 days | Reversed stress-induced decrease in cell proliferation in the dentate gyrus. | [1] |

| Corticosterone-treated (Mice) | 40 mg/kg/day, i.p., 4 weeks | Reversed the decrease in cell proliferation in the whole hippocampus. | [9] | |

| Non-stressed (Rats) | 40 mg/kg/day, i.p., 21 days | Selectively increased cell proliferation in the ventral hippocampus. | [10][11] | |

| Cell Survival | Chronic Footshock Stress (Rats) | 40 mg/kg/day, i.p., 21 days | Promoted survival of newly born cells, particularly in the ventral hippocampus. | [1][2] |

| Non-stressed (Rats) | 40 mg/kg/day, i.p., 21 days | Increased cell survival in both the ventral and dorsal hippocampus. | [10][11] | |

| Neuronal Maturation | Corticosterone-treated (Mice) | 40 mg/kg/day, i.p., 4 weeks | Increased maturation of newborn neurons (DCX+ cells with tertiary dendrites). | [9] |

| Chronic Footshock Stress (Rats) | 40 mg/kg/day, i.p., 21 days | Reversed the stress-induced decrease in doublecortin (DCX) expression. | [1] | |

| Non-stressed (Rats) | 40 mg/kg/day, i.p. | Increased the ratio of mature vs. immature neurons and enhanced neurite outgrowth. | [11] |

Impact on Brain-Derived Neurotrophic Factor (BDNF)

BDNF is a critical neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.[4] Reduced BDNF levels are consistently observed in patients with depression, and antidepressant treatments are often associated with an increase in BDNF expression.[12][13] Agomelatine has been shown to upregulate BDNF at both the gene and protein levels.[4][5]

Data on BDNF Expression

Studies show that agomelatine can reverse stress-induced downregulation of BDNF and increase its expression in key brain regions like the hippocampus and prefrontal cortex.[5][12] This effect is thought to be a key mechanism linking its primary receptor actions to downstream effects on neuroplasticity.[14]

| Parameter | Model | Agomelatine Treatment | Key Findings | Reference |

| BDNF mRNA Expression | Unpredictable Chronic Mild Stress (Mice) | Chronic treatment | Reversed UCMS-induced downregulation of BDNF gene expression in the hippocampus. | [5] |

| BDNF Protein Levels | Unpredictable Chronic Mild Stress (Rats) | Chronic treatment | Increased hippocampal BDNF levels and the number of BDNF-positive neurons. | [4] |

| LPS-induced Neurotoxicity (Rats) | 40 mg/kg/day, p.o., 7 days | Boosted hippocampal BDNF levels. | [15][16] | |

| Serum BDNF Levels | Depressed Patients | 25-50 mg/day, 8 weeks | Significantly increased serum BDNF levels after 2 weeks in treatment responders. | [12] |

| CREB Gene Expression | Unpredictable Chronic Mild Stress (Mice) | Chronic treatment | Reversed UCMS-induced downregulation of CREB (a transcription factor for BDNF). | [5] |

Signaling Pathways and Experimental Workflows

The pro-neurogenic and BDNF-enhancing effects of agomelatine are mediated by intracellular signaling cascades. The synergistic activation of melatonergic pathways and disinhibition via 5-HT2C antagonism converge to modulate transcription factors like CREB (cAMP response element-binding protein), which in turn promotes the expression of BDNF. BDNF then activates its receptor, TrkB, leading to the activation of downstream pathways like the ERK/MAPK pathway, which are crucial for neuronal survival, growth, and synaptic plasticity.[5][14][15]

Figure 2: Signaling pathway from agomelatine to neuroplasticity.

A typical preclinical study investigating these effects follows a structured workflow, often involving a stress-induction phase followed by chronic drug treatment and subsequent analysis.

Figure 3: Typical workflow for a preclinical stress model study.

Experimental Protocols

The findings summarized above are derived from well-established experimental paradigms. Below are detailed methodologies for key experiments cited.

Animal Models of Stress

-

Unpredictable Chronic Mild Stress (UCMS): Mice or rats are subjected to a series of mild, varied, and unpredictable stressors over several weeks (e.g., 4-8 weeks). Stressors include cage tilt, wet bedding, light/dark cycle reversal, and social isolation. This model mimics the chronic, low-grade stress experienced by humans and induces a depressive-like phenotype, including anhedonia and reduced BDNF levels.[4][5]

-

Chronic Corticosterone Administration: Mice receive corticosterone (the primary rodent glucocorticoid) in their drinking water for several weeks (e.g., 8 weeks). This protocol models the hypercortisolemia often seen in depressed patients and reliably reduces hippocampal neurogenesis.[9]

-

Chronic Footshock Stress: Rats are exposed to daily, inescapable footshocks for a prolonged period (e.g., 21 days). This method induces a robust stress response and has been shown to decrease neuronal activity and neurogenesis in the dentate gyrus.[1][8]

Drug Administration

-

Preclinical: Agomelatine is typically dissolved in a vehicle like 1% hydroxyethylcellulose (HEC) and administered via intraperitoneal (i.p.) or oral (p.o.) routes. A common effective dose in rodent models is 40 mg/kg, administered once daily, often before the dark (active) phase to align with its chronobiotic properties.[1][16] Chronic administration for at least 3 weeks is generally required to observe effects on neurogenesis and BDNF.[2]

Measurement of Neurogenesis

-

Cell Proliferation and Survival (BrdU Labeling):

-

Protocol: The thymidine analog 5-bromo-2'-deoxyuridine (BrdU) is injected (i.p.) into the animals. BrdU is incorporated into the DNA of dividing cells.

-

For Proliferation: Animals are sacrificed shortly after BrdU injection (e.g., 24 hours), and brain tissue is processed for immunohistochemistry (IHC). The number of BrdU-positive cells in the dentate gyrus is quantified.[17]

-

For Survival: Animals are sacrificed several weeks after BrdU injection (e.g., 3-4 weeks). This allows for the assessment of how many of the newly born cells have survived and differentiated. The number of BrdU-positive cells co-labeled with a neuronal marker (e.g., NeuN) is quantified.[10]

-

-

Neuronal Maturation (DCX Staining):

-

Protocol: Doublecortin (DCX) is a microtubule-associated protein expressed in migrating and differentiating neuroblasts (immature neurons).

-

Analysis: Brain sections are stained using an anti-DCX antibody. The number of DCX-positive cells and the complexity of their dendritic morphology are quantified to assess the rate of neuronal maturation.[9]

-

Measurement of BDNF

-

Gene Expression (qRT-PCR):

-

Protocol: The hippocampus or prefrontal cortex is dissected, and total RNA is extracted.

-

Analysis: RNA is reverse-transcribed into cDNA, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed using specific primers for the Bdnf gene and a reference housekeeping gene. This method quantifies the relative levels of BDNF mRNA transcripts.[5]

-

-

Protein Levels (ELISA):

Conclusion

Agomelatine's unique mechanism as an MT1/MT2 agonist and 5-HT2C antagonist confers a distinct therapeutic profile that includes the potentiation of neuroplasticity. Preclinical and clinical data strongly support its ability to enhance adult hippocampal neurogenesis and upregulate the expression of BDNF, particularly in the context of stress-induced deficits. These neurotrophic and neurogenic effects are likely central to its antidepressant and cognitive-enhancing properties. The signaling pathways involving CREB, BDNF, and TrkB appear to be the critical link between agomelatine's receptor-level actions and the observed changes in neuronal plasticity. For drug development professionals, agomelatine serves as a key example of how targeting circadian and serotonergic systems in synergy can offer novel therapeutic avenues for treating depressive disorders by promoting brain resilience and repair.

References

- 1. The Novel Antidepressant Agomelatine Normalizes Hippocampal Neuronal Activity and Promotes Neurogenesis in Chronically Stressed Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychiatryonline.org [psychiatryonline.org]

- 4. researchgate.net [researchgate.net]

- 5. The Antidepressant Agomelatine Improves Memory Deterioration and Upregulates CREB and BDNF Gene Expression Levels in Unpredictable Chronic Mild Stress (UCMS)-Exposed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.rug.nl [research.rug.nl]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Agomelatine Increases BDNF Serum Levels in Depressed Patients in Correlation with the Improvement of Depressive Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Agomelatine Softens Depressive-Like Behavior through the Regulation of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Agomelatine improves memory and learning impairments in a rat model of LPS-induced neurotoxicity by modulating the ERK/SorLA/BDNF/TrkB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. BDNF Promotes Differentiation and Maturation of Adult-born Neurons through GABAergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Examination of BDNF Treatment on BACE1 Activity and Acute Exercise on Brain BDNF Signaling [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Agomelatine in Rodent Models of Depression

Audience: Researchers, scientists, and drug development professionals.

Introduction

Agomelatine is an innovative antidepressant distinguished by its unique pharmacological profile. It acts as a potent agonist at melatonergic MT1 and MT2 receptors and as a neutral antagonist at serotonergic 5-HT2C receptors.[1][2][3] This dual mechanism is believed to exert antidepressant effects through the resynchronization of disrupted circadian rhythms and by increasing the release of dopamine and norepinephrine, particularly in the frontal cortex.[4][5] Preclinical evaluation in rodent models of depression is a critical step in understanding its therapeutic potential. These models, such as the Forced Swim Test (FST), Tail Suspension Test (TST), Sucrose Preference Test (SPT), and chronic stress paradigms, are essential for characterizing the drug's efficacy.[6][7]

This document provides a comprehensive overview of agomelatine dosage and administration in various rodent models, detailed experimental protocols for key behavioral assays, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action: Signaling Pathway

Agomelatine's antidepressant properties are attributed to a synergistic action on two distinct receptor systems. As an agonist, it activates MT1 and MT2 melatonin receptors, which are crucial for regulating circadian rhythms often disturbed in depression.[3][4] Concurrently, by antagonizing (blocking) 5-HT2C receptors, it disinhibits downstream pathways, leading to an increase in dopamine and norepinephrine levels in the corticolimbic structures.[4][5]

References

- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Agomelatine? [synapse.patsnap.com]

- 4. psychscenehub.com [psychscenehub.com]

- 5. psychiatryonline.org [psychiatryonline.org]

- 6. Agomelatine and its therapeutic potential in the depressed patient - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agomelatine Alleviates Depressive-like Behaviors by Suppressing Hippocampal Oxidative Stress in the Chronic Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Determination of Agomelatine's 5-HT2C Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agomelatine is an antidepressant agent with a unique pharmacological profile, acting as a potent agonist at melatonin MT1 and MT2 receptors and as an antagonist at the serotonin 5-HT2C receptor.[1] The antagonism of the 5-HT2C receptor is a key component of its mechanism of action, contributing to its antidepressant and anxiolytic effects by increasing dopamine and norepinephrine release in the frontal cortex.[2][3] This document provides detailed application notes and protocols for a suite of in vitro assays designed to characterize and quantify the 5-HT2C receptor antagonism of Agomelatine. The described methods include radioligand binding assays to determine binding affinity, as well as functional assays to assess the antagonistic potency by measuring G-protein activation and second messenger accumulation.

Quantitative Data Summary

The following tables summarize the quantitative data for Agomelatine's interaction with the 5-HT2C receptor, as determined by various in vitro assays.

Table 1: Binding Affinity of Agomelatine at 5-HT2C Receptors

| Receptor Type | Radioligand | Assay Type | Parameter | Value | Reference |

| Cloned, human 5-HT2C | [3H]mesulergine | Competition Binding | pKi | 6.2 | [4] |

| Native (porcine) 5-HT2C | [3H]mesulergine | Competition Binding | pKi | 6.4 | [4] |

| Cloned, human 5-HT2C | [3H]mesulergine | Competition Binding | pKi | 6.1 | [5] |

Table 2: Functional Antagonism of Agomelatine at 5-HT2C Receptors

| Assay Type | Cell Line | Agonist | Parameter | Value | Reference |

| [35S]GTPγS Binding (Gq/11 activation) | Antibody capture/scintillation proximity | 5-HT | pA2 | 6.0 | [4] |

| [35S]GTPγS Binding (Gi3 activation) | Antibody capture/scintillation proximity | 5-HT | pA2 | 6.1 | [4] |

| [3H]Phosphatidylinositol Depletion | Transfected cells | 5-HT | pKB | 6.1 | [4] |

| Inositol Phosphate (IP) Formation | HEK-293 cells expressing h5-HT2C(INI)Rs | 5-HT | pKB | 5.94 ± 0.09 | [5] |

Signaling Pathway

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[2][6] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[6][7] An antagonist, such as Agomelatine, binds to the receptor and blocks this agonist-induced signaling cascade.

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of Agomelatine for the 5-HT2C receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2C receptor

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4

-

Radioligand: [3H]mesulergine

-

Non-labeled Agomelatine

-

Non-specific binding control: Mianserin (10 µM)

-

96-well plates

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

-

Scintillation counter and cocktail

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the 5-HT2C receptor.

-

Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of binding buffer (for total binding) or 10 µM Mianserin (for non-specific binding) or varying concentrations of Agomelatine.

-

50 µL of [3H]mesulergine (at a concentration close to its Kd).

-

150 µL of the membrane preparation (5-20 µg of protein).

-

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Filtration:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold wash buffer.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Agomelatine concentration.

-

Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

-